N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two 2,4-dimethylpyrazole groups connected via a methylene bridge, and it is often used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 2,4-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl compounds, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions usually require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme (AMO) in nitrifying bacteria, thereby inhibiting the oxidation of ammonia to nitrite . This inhibition is thought to be mediated by the chelation of copper ions required for the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpyrazole phosphate (DMPP): Another nitrification inhibitor with similar structural features.
2-(3,4-Dimethyl-1H-pyrazol-1-yl)succinic acid (DMPSA): A compound with similar inhibitory effects on nitrification.
Uniqueness
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine is unique due to its dual pyrazole structure, which enhances its binding affinity and specificity for certain enzymes. This structural feature makes it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-5-13-15(3)10(8)7-12-11-9(2)6-14-16(11)4;/h5-6,12H,7H2,1-4H3;1H |
InChI Key |
LFRHYSFZCFUSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=C(C=NN2C)C.Cl |
Origin of Product |
United States |
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